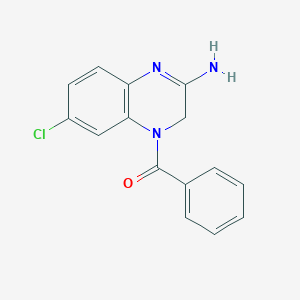

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 7-chloro-1,2-dihydroquinoxaline-3-one with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Building Block for Synthesis

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline serves as a crucial building block in the synthesis of more complex quinoxaline derivatives. Its ability to undergo various chemical reactions makes it versatile in organic chemistry. Common reactions include:

- Oxidation : Can be oxidized to form quinoxaline derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction with sodium borohydride or lithium aluminum hydride yields reduced quinoxaline derivatives.

- Substitution Reactions : Nucleophilic substitution can occur at the chloro position, allowing for further functionalization of the compound.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have shown its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation.

| Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Inhibits growth of specific cancer cell lines |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to inhibition of certain enzymes and receptors associated with disease progression.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and as a precursor for novel chemical entities.

| Industry Application | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in polymer synthesis |

| Chemical Processes | Acts as a catalyst or intermediate |

Wirkmechanismus

The mechanism of action of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline can be compared with other quinoxaline derivatives such as:

- 1-Benzoyl-6-chloro-1,2-dihydro-3-aminoquinoxaline

- 1-Benzoyl-8-chloro-1,2-dihydro-3-aminoquinoxaline

- 1-Benzoyl-7-chloro-1,2-dihydro-4-aminoquinoxaline

These compounds share similar structural features but differ in the position of the substituents, which can lead to variations in their chemical and biological properties .

Biologische Aktivität

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10ClN3O

- Molecular Weight : 247.68 g/mol

- CAS Number : 117932-48-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). It downregulates anti-apoptotic proteins and activates caspases, leading to cell death .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth dynamics.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |

| Anticancer (MCF-7) | Breast Cancer | 0.2 µM | |

| Enzyme Inhibition | Various | Not specified |

Anticancer Activity

A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation. The research demonstrated that at submicromolar concentrations, the compound significantly downregulated HIF1α and BCL2 expressions, promoting cell death .

Antimicrobial Efficacy

In another investigation, this compound exhibited potent antimicrobial activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition of bacterial growth. This suggests its potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It has a moderate volume of distribution, indicating good tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Excreted mainly through urine as metabolites.

Eigenschaften

IUPAC Name |

(3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHRUGQPRXFJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151967 | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117932-48-6 | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117932486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.